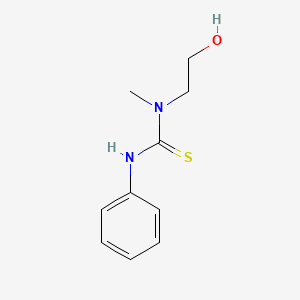
Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is an organosulfur compound that belongs to the thiourea family. This compound is characterized by the presence of a thiocarbonyl group (C=S) and is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyl group, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- typically involves the reaction of N-methyl-N’-phenylthiourea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
N-methyl-N’-phenylthiourea+ethylene oxide→Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl-
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 50-60°C, and the reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions. The reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The hydroxyethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.
類似化合物との比較
Similar Compounds
- Thiourea, N-(2-hydroxyethyl)-N’-phenyl-
- Thiourea, N-methyl-N’-phenyl-
- Thiourea, N-(2-hydroxyethyl)-N-methyl-
Uniqueness
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances the compound’s solubility, reactivity, and potential biological activity compared to other similar thiourea derivatives.
特性
CAS番号 |
137935-17-2 |
|---|---|
分子式 |
C10H14N2OS |
分子量 |
210.30 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14) |
InChIキー |
ZOGMVJGTIXFNGR-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=S)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


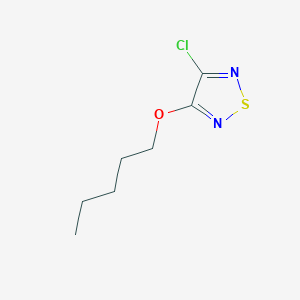
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
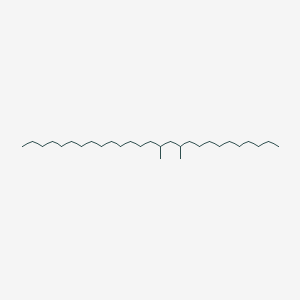
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
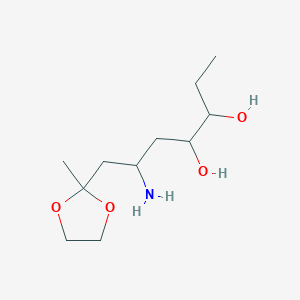

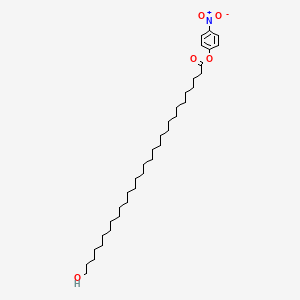
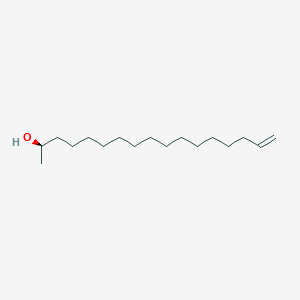
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

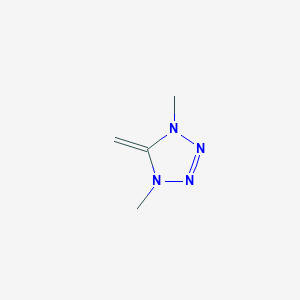
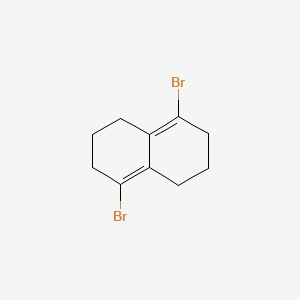
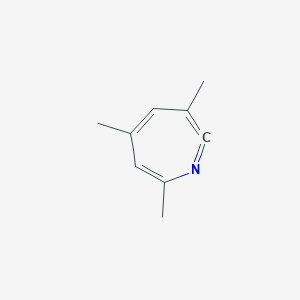
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
